3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone
Description
3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone (CAS: 898762-13-5; InChIKey: PXRDSSAJVKHQDG-UHFFFAOYSA-N) is a benzophenone derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a methyl group to the phenyl ring. The compound’s structure includes a 3-chloro and 5-fluoro substituent on the benzophenone scaffold, which may influence electronic properties and metabolic stability .
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-15(2-4-16)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAWBXFKHXUBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642876 | |
| Record name | (3-Chloro-5-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-22-0 | |
| Record name | (3-Chloro-5-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spiro[4.5]decane ring system is synthesized through a cyclization reaction involving a suitable precursor, such as a diol or diamine, under acidic or basic conditions.
Introduction of the Benzophenone Core: The benzophenone moiety is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, where nucleophiles such as amines or thiols replace the chlorine or fluorine atoms.
Oxidation and Reduction: The benzophenone core can participate in redox reactions. For instance, it can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation/Reduction: Sodium borohydride (NaBH4) for reduction; potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3).
Major Products
Substitution Products: Derivatives with different functional groups replacing the halogens.
Reduction Products: Alcohol derivatives of the benzophenone core.
Coupling Products: Extended aromatic systems or biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone has been investigated for its biological activities, particularly in the development of new pharmaceuticals. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for further research in drug design.
Case Study: Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that benzophenone derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Material Science
The compound's unique structure may also lend itself to applications in material science, particularly in the development of advanced materials with specific optical or electronic properties.
Case Study: Photovoltaic Applications
Research has explored the use of benzophenone derivatives in organic photovoltaic cells due to their ability to absorb light effectively and facilitate charge transport . The incorporation of spirocyclic structures can enhance the stability and efficiency of these materials.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzophenone core.
- Introduction of the chloro and fluorine substituents.
- Construction of the spirocyclic moiety through cyclization reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Comparative Analysis with Related Compounds
To highlight the unique aspects of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decan)] | Similar spirocyclic structure | Different substitution pattern on benzophenone |
| 5-Fluoro-benzophenone | Basic benzophenone structure | Lacks complex spirocyclic moiety |
| 8-(1,4-Dioxa-8-Azaspiro[4.5]decan) derivatives | Contains similar spirocyclic elements | Varies in functional groups attached |
This table illustrates how the specific combination of functional groups in this compound may confer distinct biological activities and applications not found in simpler analogs .
Mechanism of Action
The mechanism of action of 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, while the halogen atoms can participate in halogen bonding, enhancing the compound’s affinity for its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of benzophenone derivatives with variations in substituents and heterocyclic systems. Below is a detailed analysis of its key structural analogs:
Substituent Variations in Benzophenone Derivatives
2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone (CAS: 898758-19-5)
- Structural Difference : Chlorine at position 2 instead of 3; fluorine at position 4 instead of 3.
- The 4-fluoro group could enhance lipophilicity relative to 5-fluoro .
- Safety Data : Classified under GHS hazard categories, indicating handling precautions for toxicity and environmental hazards .
3-Chloro-4'-(4-methylpiperazinomethyl) Benzophenone
- Structural Difference : Replaces the 1,4-dioxa-8-azaspiro[4.5]decane moiety with a 4-methylpiperazine group.
4-Chloro-2-fluoro-4'-(4-methylpiperazinomethyl) Benzophenone
Heterocyclic System Modifications
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives
- Example : Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) .
- Structural Difference : 1,3-Diazaspiro[4.5]decane core vs. 1,4-dioxa-8-azaspiro[4.5]decane.
- Implications : The diazaspiro system lacks ether oxygen atoms, reducing polarity and possibly bioavailability. Piperazine-propyl chains may enhance flexibility for receptor binding .
1,4-Dioxa-8-azaspiro[4.5]decane (Base Moiety)
Tabulated Comparison of Key Analogs
Biological Activity
3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C21H21ClFNO3
- Molecular Weight : 389.85 g/mol
- CAS Number : 898758-04-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in cell proliferation, which is critical for anticancer activity.
- Receptor Modulation : The compound may bind to various receptors, potentially altering signaling pathways associated with growth and survival in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.0 | |
| A549 (Lung Cancer) | 15.0 |
These findings suggest that the compound may be a viable candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, the compound has also been investigated for antimicrobial properties. Preliminary studies have shown:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These results indicate potential applications in treating bacterial infections.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines and reported significant cytotoxicity, particularly in breast and cervical cancer cells .
- Antimicrobial Evaluation : Research conducted by Zhang et al. focused on the antimicrobial properties of similar compounds and highlighted the potential of benzophenone derivatives in combating resistant strains of bacteria .
- Pharmacological Profiling : A comprehensive pharmacological profile was developed for this compound, indicating its potential as a lead candidate in drug discovery programs aimed at developing new anticancer and antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
